molecular formula C11H24O3Si B3388515 Pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 87729-39-3

Pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B3388515
CAS No.: 87729-39-3
M. Wt: 232.39 g/mol
InChI Key: SHPDANKLQUNHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is an organic compound that belongs to the group of organic silanesThis compound is characterized by the presence of a pentanoic acid backbone with a tert-butyl group and a dimethylsilyl group attached to it.

Preparation Methods

The synthesis of pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the reaction of pentanoic acid with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by distillation or recrystallization .

Chemical Reactions Analysis

Pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: The silyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has several applications in scientific research:

    Chemistry: It is used as a protecting group for carboxylic acids in organic synthesis.

    Biology: It is used in the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves the formation of a stable silyl ether linkage, which protects the carboxylic acid group from unwanted reactions. This allows for selective reactions to occur at other functional groups in the molecule. The silyl group can be removed under mild acidic or basic conditions to regenerate the free carboxylic acid .

Comparison with Similar Compounds

Pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can be compared with other similar compounds such as:

    Pentanoic acid, 1,1-dimethylethyl ester: This compound has a similar structure but lacks the silyl group.

    Pentanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,4-dimethyl-5-oxo-, methyl ester: This compound has additional methyl and oxo groups, making it more complex. The uniqueness of pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- lies in its ability to act as a protecting group for carboxylic acids, which is not a feature of the other similar compounds.

Properties

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3Si/c1-11(2,3)15(4,5)14-9-7-6-8-10(12)13/h6-9H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPDANKLQUNHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467285
Record name Pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87729-39-3
Record name Pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(tert-butyldimethylsilyl)oxy]pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Reactant of Route 2
Reactant of Route 2
Pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Reactant of Route 3
Reactant of Route 3
Pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Reactant of Route 4
Reactant of Route 4
Pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Reactant of Route 5
Reactant of Route 5
Pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Reactant of Route 6
Reactant of Route 6
Pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.